
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide is a derivative of the benzo[1,2,5]thiadiazole family. This family of compounds is known for its fluorescent properties and the ability to tune emission colors across the visible spectrum, particularly when used in light-emitting diode (LED) applications. The benzo[1,2,5]thiadiazole core is a crucial component in the design of these compounds, as it contributes to the charge-transfer process responsible for their fluorescence and solvatochromism .
Synthesis Analysis
The synthesis of benzo[1,2,5]thiadiazole derivatives, which are structurally related to 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide, involves palladium-catalyzed cross-coupling reactions. These reactions typically use 4,7-dibromobenzo[1,2,5]thiadiazole as a starting material, which is then coupled with appropriate stannyl compounds to introduce various substituents that can affect the electronic properties and emission characteristics of the final product .
Molecular Structure Analysis
While the specific molecular structure of 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide is not detailed in the provided papers, the general structure of benzothiadiazole derivatives can be described. These molecules typically consist of a planar benzothiadiazole core, which can be functionalized with various substituents. The planarity of the core is important for the conjugation and electronic properties that enable fluorescence. The substituents can significantly influence the molecular conformation and, consequently, the optical and electronic properties of the compound .
Chemical Reactions Analysis
The benzo[1,2,5]thiadiazole derivatives are designed to participate in charge-transfer processes, which are essential for their fluorescence. The introduction of electron-donating or electron-withdrawing groups can modulate the charge-transfer characteristics and influence the emission color. The solvatochromic behavior of these compounds indicates that their fluorescence can be affected by the polarity of the surrounding environment, which is a result of the charge-transfer interactions within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[1,2,5]thiadiazole derivatives, including 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide, are largely determined by their molecular structure. These compounds are typically amorphous, which is advantageous for their application in LED devices. The fluorescence originating from charge-transfer processes can range from green to red, depending on the specific substituents attached to the benzothiadiazole core. The performance of these materials in LED devices is promising, with different device configurations demonstrating the versatility of these compounds in practical applications .
Aplicaciones Científicas De Investigación
Synthesis and Drug Design
One notable application involves the efficient preparation of benzothiadiazole derivatives, which are vital in drug synthesis. Through a one-pot reaction involving trifluoroacetic and difluoroacetic acids, these derivatives are synthesized and may be utilized to create new generation drugs. Such processes underscore the compound's role in facilitating the development of novel pharmacological agents (Ge et al., 2007).
Neuropharmacology
In neuropharmacology, derivatives of 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide have been identified as potent and selective inhibitors of the norepinephrine transporter, showcasing their potential in treating pain and related neurological conditions. This highlights the compound's contribution to the development of targeted therapies for neurological disorders (O'Neill et al., 2011).
Material Science
In material science, the compound has applications in the development of light-emitting materials. By synthesizing bipolar compounds with a benzo[1,2,5]thiadiazole core, researchers have developed materials that emit red light, which is promising for various technological applications, including light-emitting diodes (LEDs) (Thomas et al., 2004).
Environmental Science
Furthermore, in environmental science, the solubility of gases in ionic liquids containing 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide derivatives has been studied. This research is crucial for understanding how such compounds can be used in gas separation technologies and carbon capture processes, contributing to environmental protection and sustainability (Anthony et al., 2005).
Corrosion Inhibition
Additionally, benzothiadiazole derivatives have shown potential as corrosion inhibitors, particularly in protecting steel against corrosion in acidic environments. This application is significant in industrial processes, where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (Hu et al., 2016).
Propiedades
IUPAC Name |
1-butyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c1-2-3-6-16-10-5-4-8(11(12,13)14)7-9(10)15-19(16,17)18/h4-5,7,15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQDCVCARPCLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)
![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

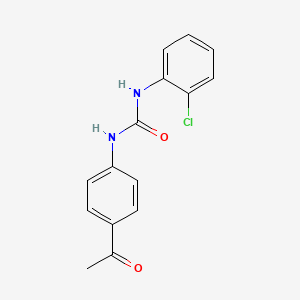
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
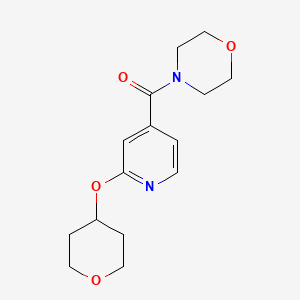
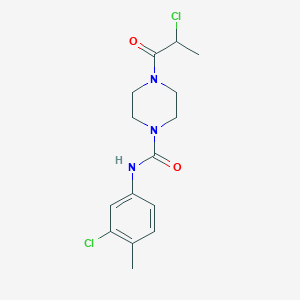
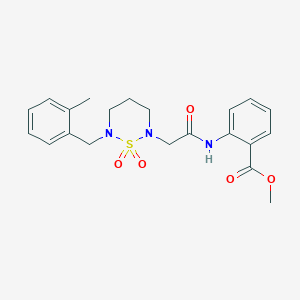
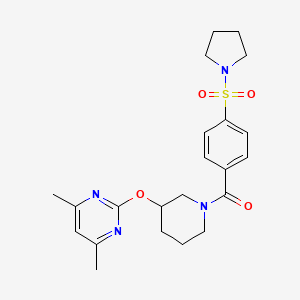
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
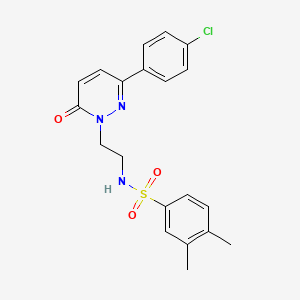
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)